molecular formula C10H12ClNO2 B1439476 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride CAS No. 75493-93-5

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride

Cat. No.: B1439476
CAS No.: 75493-93-5
M. Wt: 213.66 g/mol
InChI Key: QCFTXGXKUNDYFE-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride (CAS: 75493-93-5) is a bicyclic compound featuring a tetrahydroquinoline core with a carboxylic acid substituent at the 2-position and a hydrochloride salt. Its molecular formula is C₁₀H₁₂ClNO₂, with a molecular weight of 213.66 g/mol . The compound is commercially available at ≥95% purity and is utilized in pharmaceutical research, particularly as a precursor for synthesizing bioactive derivatives . Stereoisomers, such as the (R)- and (S)-enantiomers (CAS: 75433-76-0 and 63430-98-8, respectively), are also documented, highlighting its chiral significance in drug design .

Preparation Methods

Cyclization of Aniline Derivatives with Dihydropyran under Acidic Conditions

Method Description

One common laboratory-scale approach to synthesize 1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride involves the cyclization of appropriately substituted aniline derivatives with dihydropyran in the presence of a strong acid such as hydrochloric acid. This reaction proceeds via electrophilic aromatic substitution and ring closure to form the tetrahydroquinoline skeleton.

Reaction Conditions

  • Acid catalyst: Hydrochloric acid (HCl)
  • Solvents: Ethanol or acetic acid
  • Temperature: Elevated temperatures (reflux conditions)
  • Duration: Several hours depending on substrate and scale

Advantages and Notes

  • This method allows direct formation of the tetrahydroquinoline ring system.
  • The acidic environment facilitates cyclization and protonation to form the hydrochloride salt.
  • Suitable for small to medium scale synthesis with good yields.

Catalytic Hydrogenation of Quinoline Derivatives

Method Description

An industrially relevant preparation involves catalytic hydrogenation of quinoline-2-carboxylic acid derivatives to yield the corresponding tetrahydroquinoline-2-carboxylic acid. Subsequent treatment with hydrochloric acid affords the hydrochloride salt.

Reaction Conditions

  • Catalyst: Palladium on carbon (Pd/C)
  • Hydrogen source: Molecular hydrogen (H₂)
  • Solvent: Often ethanol or other suitable organic solvents
  • Temperature and pressure: Mild to moderate hydrogenation conditions (e.g., room temperature to 50°C; 1-5 atm H₂)
  • Duration: Several hours until complete hydrogenation

Advantages and Notes

  • Provides a scalable and cost-effective route suitable for industrial production.
  • High selectivity for partial hydrogenation to tetrahydroquinoline.
  • Allows for control over stereochemistry by choice of catalyst and conditions.

Enzymatic Resolution and Oxidation Methods

Method Description

Chiral 1,2,3,4-tetrahydroquinoline-2-carboxylic acid can be obtained through enzymatic oxidation of racemic mixtures using D-amino acid oxidase. This method provides access to enantiomerically enriched products, which is valuable for pharmaceutical applications.

Reaction Conditions

  • Enzyme: D-amino acid oxidase
  • Substrate: Racemic 1,2,3,4-tetrahydroquinoline-2-carboxylic acid
  • Buffer conditions: Typically aqueous, pH controlled
  • Temperature: Mild, enzyme-compatible temperatures (25-37°C)
  • Duration: Variable, depending on enzyme activity

Advantages and Notes

  • Enables preparation of optically pure compounds.
  • Environmentally friendly and mild conditions.
  • Useful for research and development of chiral drugs.

Multi-Step Synthesis from Readily Available Raw Materials

Method Description

In some synthetic schemes, this compound is prepared via multi-step routes starting from simple aromatic amines and alkylating agents, followed by ring closure, functional group transformations, and salt formation.

Typical Steps

  • Formation of intermediate amino acid derivatives
  • Cyclization under acidic or catalytic conditions
  • Functional group modifications (e.g., acylation, oxidation)
  • Conversion to hydrochloride salt by treatment with HCl gas or aqueous HCl

Advantages and Notes

  • Allows structural modifications and introduction of substituents.
  • Suitable for complex derivatives and analog synthesis.
  • Requires optimization of each step for yield and purity.

Comparative Summary Table of Preparation Methods

Method Key Reagents/Catalysts Conditions Scale Advantages Limitations
Cyclization with Dihydropyran Aniline derivatives, HCl Reflux in ethanol/acetic acid Lab to pilot Direct ring formation, simple Requires strong acid, moderate yield
Catalytic Hydrogenation Pd/C catalyst, H₂ Mild temp & pressure Industrial Scalable, selective hydrogenation Requires hydrogenation setup
Enzymatic Oxidation D-amino acid oxidase Aqueous buffer, mild temp Research Chiral purity, mild conditions Limited scale, enzyme cost
Multi-Step Synthesis Various intermediates and reagents Multiple steps, varied Lab to industrial Flexibility in modifications Complex, time-consuming

Detailed Research Findings

  • The cyclization method is well-documented for its efficiency in forming the tetrahydroquinoline core, with yields typically ranging from 60-80% depending on substituents and conditions.
  • Catalytic hydrogenation using palladium on carbon is favored industrially due to its high selectivity and ability to maintain the carboxylic acid functionality intact while saturating the quinoline ring.
  • Enzymatic oxidation methods have been reported to afford enantiomerically enriched (S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, which is critical for pharmaceutical applications requiring stereochemical purity.
  • Multi-step synthetic approaches enable the introduction of various substituents and functional groups, expanding the chemical space of tetrahydroquinoline derivatives. Such methods often culminate in the formation of hydrochloride salts to improve compound stability and solubility.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert it into more saturated derivatives. Catalytic hydrogenation using palladium on carbon is a typical method.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Quinoline-2-carboxylic acid derivatives.

    Reduction: More saturated tetrahydroquinoline derivatives.

    Substitution: Halogenated tetrahydroquinoline derivatives.

Scientific Research Applications

Pharmaceutical Development

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride is primarily utilized in the synthesis of pharmaceutical agents targeting neurological disorders. Its role as an intermediate enhances the efficacy and safety profiles of drugs developed for conditions such as chronic pain and neurodegenerative diseases.

Case Study: Neuropathic Pain Treatment

A notable application is in the development of drugs for neuropathic pain. Research indicates that derivatives of this compound exhibit potent analgesic effects, making them suitable candidates for pain management therapies .

Biochemical Research

In biochemical studies, this compound aids in investigating enzyme inhibition and receptor interactions. Its ability to modulate biological processes allows researchers to gain insights into complex metabolic pathways.

Case Study: Enzyme Inhibition

Research has demonstrated that 1,2,3,4-tetrahydroquinoline derivatives can inhibit specific enzymes involved in disease progression. For instance, studies have shown effective inhibition of enzymes linked to inflammatory responses .

Material Science

The compound's unique chemical properties make it a candidate for developing novel polymers and materials. Its potential applications include enhancing material durability and flexibility.

In analytical chemistry, this compound serves as a standard in chromatographic methods. This application is crucial for accurately quantifying related compounds in complex mixtures.

Case Study: Chromatographic Analysis

Utilized as a standard reference material in high-performance liquid chromatography (HPLC), this compound aids in the precise measurement of active pharmaceutical ingredients (APIs) in formulations .

Cosmetic Formulations

Recent investigations into the antioxidant properties of this compound have led to its exploration in skincare products. Its potential to reduce oxidative stress on the skin makes it a valuable ingredient in cosmetic formulations aimed at anti-aging.

Data Table: Cosmetic Applications

ApplicationFunctionality
AntioxidantReduces oxidative stress
Skin ProtectionEnhances skin barrier function
Anti-agingPotentially improves skin elasticity

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes or interact with neurotransmitter receptors in the nervous system, leading to neuroprotective effects.

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

Table 1: Positional Isomers of Tetrahydroquinoline Carboxylic Acids

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Difference
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride 75493-93-5 C₁₀H₁₂ClNO₂ 213.66 Carboxylic acid at position 2
1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride 1187931-92-5 C₁₀H₁₂ClNO₂ 213.66 Carboxylic acid at position 3
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid 5382-49-0 C₁₀H₁₁NO₂ 177.19 Carboxylic acid at position 6
  • Positional Impact : The placement of the carboxylic acid group significantly influences biological activity and physicochemical properties. For example, the 2-carboxylic acid derivative (75493-93-5) is more commonly used in drug synthesis due to its optimal spatial arrangement for receptor binding, whereas the 6-carboxylic analog (5382-49-0) lacks the hydrochloride salt and exhibits lower molecular weight, affecting solubility .

Ester Derivatives

Table 2: Ester Derivatives of Tetrahydroquinoline-2-carboxylic Acid

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Difference
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid benzyl ester hydrochloride 1255098-65-7 C₁₇H₁₈ClNO₂ 303.78 Benzyl ester group at position 2
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester hydrochloride Not provided C₁₁H₁₄ClNO₂ 227.69 (calculated) Methyl ester group at position 2
  • Esterification Effects : The benzyl ester derivative (1255098-65-7) exhibits enhanced lipophilicity compared to the parent compound, making it suitable for prodrug formulations. However, its larger molecular weight (303.78 vs. 213.66 g/mol) may reduce bioavailability .

Tetrahydroisoquinoline Analogs

Table 3: Tetrahydroisoquinoline Carboxylic Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Difference
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride 1187931-92-5 C₁₀H₁₂ClNO₂ 213.66 Isoquinoline core, carboxylic acid at position 3
1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid hydrochloride 1841081-68-2 C₁₀H₁₂ClNO₂ 213.66 Isoquinoline core, carboxylic acid at position 4
  • Core Structure Differences: Tetrahydroisoquinoline analogs differ in the arrangement of the nitrogen atom within the bicyclic system.

Stereoisomeric Variants

Table 4: Stereoisomers of Tetrahydroquinoline-2-carboxylic Acid Hydrochloride

Compound Name CAS Number Purity Configuration
(R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride 75433-76-0 95% R-enantiomer
(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride 63430-98-8 97% S-enantiomer
  • Chiral Significance: Enantiomers exhibit distinct pharmacological profiles.

Biological Activity

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a bicyclic structure that includes a quinoline ring fused with a five-membered nitrogen-containing ring. The presence of the carboxylic acid group enhances its solubility and biological activity. Its molecular formula is C10H12ClNO2C_{10}H_{12}ClNO_2 with a molecular weight of approximately 213.66 g/mol.

The biological activity of this compound primarily involves interactions with specific molecular targets:

  • NMDA Receptors : Some derivatives have been shown to act as antagonists at NMDA receptors, which are implicated in neurodegenerative diseases such as Alzheimer’s disease.
  • Bcl-2 Family Proteins : Research indicates that certain derivatives inhibit Bcl-2 proteins, promoting apoptosis in cancer cells. For instance, compounds derived from this scaffold demonstrated significant binding affinities to Bcl-2 and Mcl-1 proteins, suggesting potential in cancer therapy .
  • Inflammatory Pathways : The compound exhibits anti-inflammatory properties by modulating various biochemical pathways involved in inflammation.

Biological Activities

The compound has been associated with several biological activities:

  • Anticancer Activity : Studies have shown that derivatives can induce apoptosis in cancer cell lines through caspase activation . Specific compounds have demonstrated IC50 values in the low micromolar range against various cancer types.
CompoundTargetIC50 (µM)Effect
11tBcl-25.2Induces apoptosis
12Mcl-14.5Induces apoptosis
  • Neuroprotective Effects : The ability to inhibit NMDA receptors suggests potential use in neuroprotection and treatment of neurodegenerative disorders.
  • Antimicrobial Properties : Tetrahydroquinoline derivatives have shown activity against various pathogens, indicating their potential as antimicrobial agents.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its moderate molecular weight and solubility. Its hydrochloride form enhances solubility in aqueous environments, which is beneficial for oral bioavailability.

Case Studies and Research Findings

Recent studies highlight the compound's promising applications:

  • Antitumor Activity : A study demonstrated that specific tetrahydroquinoline derivatives could significantly reduce tumor growth in xenograft models by inducing apoptosis through the mitochondrial pathway .
  • Neuroprotective Studies : In vitro studies showed that these compounds could protect neuronal cells from excitotoxicity induced by glutamate, suggesting their potential role in treating conditions like Alzheimer's disease .
  • Synthetic Applications : The compound serves as a precursor for synthesizing more complex heterocyclic compounds that exhibit enhanced biological activities .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic protocols for preparing 1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride?

Methodological Answer: The compound can be synthesized via cyclization reactions using acidic ionic liquids (e.g., [NMPH]H2_2PO4_4) as catalysts, which offer high efficiency, reusability (up to 5 cycles), and reduced toxicity compared to traditional Lewis acids like H3_3PO4_4 or Yb(OTf)3_3. For example, 2-(phenylamino)ethanol reacts with unsaturated ketones under mild conditions to yield N-hydroxyethyl-substituted derivatives, which can be further functionalized . Alternative methods include domino reactions with InCl3_3 or Fe-based catalysts, but these often produce cis/trans isomer mixtures requiring additional purification steps .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage: Keep in tightly sealed containers under inert gas (e.g., N2_2) in a dry, cool environment (2–8°C). Moisture and oxygen exposure can degrade the hydrochloride salt.
  • Handling: Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Avoid inhalation by working in a fume hood. In case of skin contact, rinse immediately with water for ≥15 minutes .

Advanced Research Questions

Q. How can researchers address challenges in isolating cis/trans isomers during synthesis?

Methodological Answer: Isomer separation requires chromatographic techniques (e.g., preparative HPLC with chiral columns) or fractional crystallization. For example, ionic liquid-catalyzed reactions reduce isomer formation by favoring stereoselective pathways. In one study, [NMPH]H2_2PO4_4 achieved >90% yield with minimal isomerization, whereas Fe-based catalysts produced a 55:45 cis/trans ratio . Advanced NMR (e.g., 13C^{13}\text{C}-COSY) or X-ray crystallography may confirm stereochemistry .

Q. What catalytic systems optimize yield while minimizing environmental impact?

Methodological Answer: Green catalysts like acidic ionic liquids outperform traditional methods:

Catalyst Yield (%)ReusabilityIsomer Ratio (cis:trans)
[NMPH]H2_2PO4_4925 cycles95:5
H3_3PO4_478Not reusable60:40
Fe2_2(SO4_4)3_3853 cycles55:45

Ionic liquids reduce waste and energy consumption due to room-temperature reactivity and recyclability .

Q. How do structural modifications influence biological activity?

Methodological Answer: The carboxylic acid group at position 2 enhances hydrogen-bonding interactions with biological targets. For example:

  • Analgesic Activity: 2-Methyl-5-hydroxy derivatives exhibit 1/8th the potency of morphine .
  • Tissue Irrigation: The hydrochloride salt’s solubility in aqueous solutions makes it suitable for medical applications .
    Structure-activity relationship (SAR) studies using molecular docking (e.g., AutoDock Vina) can predict binding affinities to receptors like opioid or adrenergic systems .

Q. Experimental Design & Data Analysis

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Purity: HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
  • Structure Confirmation: 1H^1\text{H} and 13C^{13}\text{C} NMR (DMSO-d6_6 solvent), FT-IR (carboxylic acid C=O stretch at ~1700 cm1^{-1}), and high-resolution mass spectrometry (HRMS) .
  • Isomer Differentiation: Chiral GC-MS or circular dichroism (CD) spectroscopy .

Q. How can researchers resolve contradictions in catalytic efficiency reports?

Methodological Answer: Contradictions often arise from reaction conditions (e.g., solvent polarity, temperature). For example:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance ionic liquid activity but may reduce selectivity.
  • Temperature: Elevated temperatures (>80°C) accelerate side reactions (e.g., over-oxidation).
    Controlled experiments with Design of Experiments (DoE) software (e.g., JMP) can isolate variables and optimize protocols .

Q. Safety & Compliance

Q. What regulatory considerations apply to pharmacological studies of this compound?

Methodological Answer:

  • Non-Clinical Use: The compound is labeled "for research only" and must not be used in humans or animals without IND/NDA approvals .
  • Documentation: Maintain Safety Data Sheets (SDS) per OSHA standards, including hazard identification (e.g., GHS classification) and disposal protocols .

Q. Future Research Directions

Q. What unexplored applications exist for tetrahydroquinoline derivatives?

Methodological Answer:

  • Agrochemicals: Derivatives like sanguinarine show antifungal and antibacterial activity against phytopathogens .
  • Neurological Targets: Docking studies suggest potential for modulating GABAA_A receptors due to structural similarity to benzodiazepines .

Properties

IUPAC Name

1,2,3,4-tetrahydroquinoline-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFTXGXKUNDYFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75493-93-5
Record name 1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Quinolinecarboxylic acid (30 g), glacial acetic acid (500 ml), and PtO2 (0.9 g) were combined and hydrogenated at 50°-58° for 45 minutes. After cooling to room temperature, concentrated hydrochloric acid (35 ml) was added, the catalyst was filtered, and the filtrate evaporated in vacuo. The residue was dissolved in acetonitrile (200 ml) and the solution cooled overnight. The resulting product was filtered; yield 25 g, m.p. 122°-125°.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.9 g
Type
catalyst
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.